Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate is a complex organic compound that has garnered attention in the scientific community due to its multifaceted applications. The unique structure of this compound allows it to be used in various research fields, including chemistry, biology, medicine, and industry. The distinctive features of its molecular structure enable it to participate in diverse chemical reactions, making it a valuable entity for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate involves multiple reaction steps. Typically, the preparation starts with the formation of the benzofuran moiety, followed by the introduction of the sulfonamide and piperidine groups. Key steps include:
Formation of the Benzofuran Core: : This can be achieved through a Friedel-Crafts alkylation reaction, where a benzene ring is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Sulfonation and Amination: : The benzofuran derivative undergoes sulfonation using sulfur trioxide or chlorosulfonic acid, followed by amination with an appropriate amine.
Carbamate Formation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and scalability. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: : The compound can be reduced using hydrogenation reactions, typically with palladium on carbon as the catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, where the sulfonamide nitrogen can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with palladium on carbon catalyst.
Substitution: : Sodium hydride in the presence of the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-7-carboxylic acid derivatives, while reduction may result in fully saturated carbamate compounds.
Scientific Research Applications
Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate finds applications in various scientific fields:
Chemistry: : As an intermediate in organic synthesis and a precursor for complex molecule formation.
Biology: : Used in biochemical assays to study enzyme interactions and inhibitor effects.
Medicine: : Investigated for potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound's sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes by binding to their active sites. Additionally, the benzofuran moiety can engage in π-π interactions with aromatic amino acid residues in proteins, stabilizing the inhibitor-protein complex.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-((2,3-dihydrobenzofuran-5-yl)oxy)propylsulfonamido)piperidine-1-carboxylate
Methyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propylsulfonamido)piperidine-1-carboxylate
Ethyl 4-(3-((2,2-dimethyl-2,3-dihydrobenzofuran-6-yl)oxy)propylsulfonamido)piperidine-1-carboxylate
Highlighting Uniqueness
What sets this compound apart from its analogs is the specific positioning of the dimethyl groups and the benzofuran moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, offering advantages in selectivity and potency for targeted applications.
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Properties
IUPAC Name |
ethyl 4-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6S/c1-4-27-20(24)23-11-9-17(10-12-23)22-30(25,26)14-6-13-28-18-8-5-7-16-15-21(2,3)29-19(16)18/h5,7-8,17,22H,4,6,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUNCCDJMSQWEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)CCCOC2=CC=CC3=C2OC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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